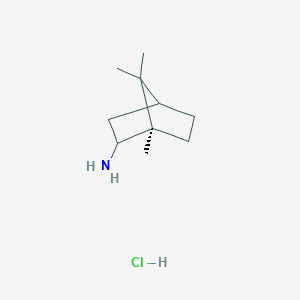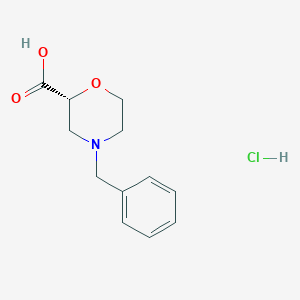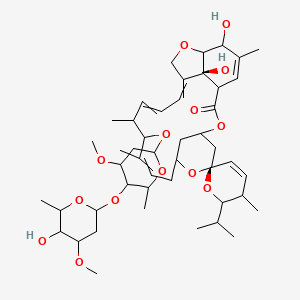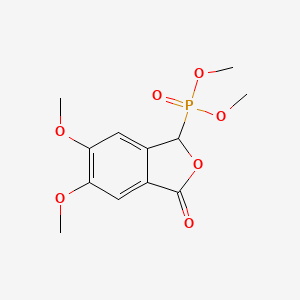![molecular formula C22H20N2OS B14800812 (2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide is a complex organic compound with a unique structure that combines a benzyl group, a naphthyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with methyl isothiocyanate to form the benzyl(methyl)amino carbonothioyl intermediate. This intermediate is then reacted with 3-(1-naphthyl)acrylamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or naphthyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[benzyl(methyl)amino]carbonothioyl}-3-(2-naphthyl)acrylamide
- N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-phenyl)acrylamide
Uniqueness
N-{[benzyl(methyl)amino]carbonothioyl}-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C22H20N2OS |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(E)-N-[benzyl(methyl)carbamothioyl]-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C22H20N2OS/c1-24(16-17-8-3-2-4-9-17)22(26)23-21(25)15-14-19-12-7-11-18-10-5-6-13-20(18)19/h2-15H,16H2,1H3,(H,23,25,26)/b15-14+ |
Clave InChI |
VSCFWCOGWBJNHR-CCEZHUSRSA-N |
SMILES isomérico |
CN(CC1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)



![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)


![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)


![Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14800807.png)

